1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Lipophilicity Physicochemical Properties Drug Design

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5) is an organic compound classified as a sulfonylurea derivative. It features an acetyl-substituted phenyl ring and a p-toluenesulfonyl moiety connected via a urea linkage, resulting in a molecular formula of C16H16N2O4S and a molecular weight of 332.4 g/mol.

Molecular Formula C16H16N2O4S
Molecular Weight 332.37
CAS No. 404905-33-5
Cat. No. B2547566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea
CAS404905-33-5
Molecular FormulaC16H16N2O4S
Molecular Weight332.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C16H16N2O4S/c1-11-6-8-15(9-7-11)23(21,22)18-16(20)17-14-5-3-4-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20)
InChIKeyHQGBVGWNOXPYBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5): A Sulfonylurea Research Tool with Distinct Molecular Descriptors


1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5) is an organic compound classified as a sulfonylurea derivative. It features an acetyl-substituted phenyl ring and a p-toluenesulfonyl moiety connected via a urea linkage, resulting in a molecular formula of C16H16N2O4S and a molecular weight of 332.4 g/mol [1]. Sulfonylureas are a class of compounds widely known for their utility as antidiabetic agents and herbicides; however, for this specific compound, primary literature reporting biological activity is extremely limited, and its predominant application remains as a research chemical or synthetic intermediate .

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5): Critical Differentiators from Bulk Sulfonylurea Analogs


Sulfonylureas are a broad class of compounds; however, even minor structural modifications to the aromatic substituents can profoundly alter physicochemical properties, target binding, and biological activity. While well-known sulfonylureas like glibenclamide (glyburide) possess established pharmacological profiles, they cannot be interchangeably substituted for 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea. This compound's unique combination of a 3-acetylphenyl group and a 4-methylphenylsulfonyl group confers a distinct molecular weight, lipophilicity, and synthetic utility that differentiate it from generic sulfonylurea research chemicals and common antidiabetic drugs [1][2]. The absence of reported biological activity for this specific compound necessitates its selection based on precise molecular descriptors rather than anticipated therapeutic class effects.

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5): Comparative Quantitative Data for Informed Procurement


Comparative Lipophilicity (XLogP3) of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea vs. Glibenclamide

The computed octanol-water partition coefficient (XLogP3) for 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is 2.8, which is significantly lower than that of the second-generation sulfonylurea drug glibenclamide (XLogP3 = 4.8) [1][2]. This 2.0 log unit difference indicates substantially reduced lipophilicity, a key determinant of membrane permeability and solubility. The lower XLogP3 value suggests that 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea may exhibit different absorption and distribution characteristics if used in biological assays, making it a distinct physicochemical probe compared to more lipophilic sulfonylureas.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Distinction of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea Compared to Common Sulfonylurea Drugs

The molecular weight of 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is 332.4 g/mol, which is approximately 33% lower than that of glibenclamide (494.0 g/mol) and 25% lower than that of glipizide (445.5 g/mol) [1][2][3]. This lower molecular weight falls within a more favorable range for passive diffusion and may circumvent size-related issues such as poor solubility or efflux transporter recognition that can affect larger sulfonylureas.

Molecular Weight Pharmacokinetics Compound Screening

Validated Purity Specification of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea from Commercial Supplier

A commercial source (AKSci) specifies a minimum purity of 95% for 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea, as determined by standard analytical methods . In contrast, pharmaceutical-grade sulfonylureas such as glibenclamide are routinely supplied at >99% purity for in vivo and clinical applications . This purity differential (95% vs. >99%) clearly positions 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea as a research-grade chemical suitable for exploratory studies and synthetic applications where ultra-high purity is not the primary requirement.

Purity Quality Control Chemical Sourcing

Documented Utility as a Synthetic Intermediate in the Preparation of Bioactive Chalcone Hybrids

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea has been explicitly utilized as a starting material (designated as '1-(3-acetylphenyl)-3-tosylurea') in the synthesis of a series of diarylsulfonylurea-chalcone hybrids via Claisen-Schmidt condensation [1]. These resulting hybrids were subsequently evaluated as potential 5-lipoxygenase inhibitors and anti-inflammatory agents. This documented synthetic role distinguishes it from many other sulfonylureas that are primarily studied as direct bioactive agents, providing a clear and verifiable application for procurement as a building block in medicinal chemistry programs.

Synthetic Chemistry Medicinal Chemistry Chalcone Derivatives

1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 404905-33-5): Recommended Applications Based on Verified Evidence


Synthetic Building Block for Diarylsulfonylurea-Chalcone Hybrids

This compound serves as a validated starting material for the synthesis of diarylsulfonylurea-chalcone hybrids via Claisen-Schmidt condensation, a reaction that leverages the 3-acetylphenyl group as a reactive handle for aldehyde coupling. Procurement for this purpose is directly supported by literature precedent, providing a clear and reproducible synthetic route to access novel chemical space [1].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies in Sulfonylurea Chemical Space

With a molecular weight of 332.4 g/mol and an XLogP3 of 2.8, this compound occupies a distinct region of physicochemical space compared to larger, more lipophilic sulfonylurea drugs like glibenclamide (MW 494.0, XLogP3 4.8). Researchers performing SAR investigations can use 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea as a low-molecular-weight, moderately lipophilic reference point to assess the impact of these fundamental descriptors on target binding or cellular activity, separate from more complex pharmacophores [2][3].

Research-Grade Reference for Analytical Method Development

The compound's well-defined molecular formula (C16H16N2O4S) and readily available purity specification (≥95%) make it suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS assays, for the detection and quantification of sulfonylurea derivatives in complex matrices .

In Vitro Assays for Preliminary Sulfonylurea Class Effects

Although specific bioactivity data for 1-(3-acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea are absent from the peer-reviewed literature, its classification as a sulfonylurea may warrant its use as an exploratory tool in in vitro assays (e.g., KATP channel or insulin secretion assays) to probe structure-activity relationships, provided that results are interpreted within the context of class-level expectations and not extrapolated to in vivo efficacy [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.